Cas no 1330277-66-1 (10-Hydroxy Camptothecin-d5)

10-Hydroxy Camptothecin-d5 is a deuterated analog of the natural alkaloid 10-Hydroxy Camptothecin, a potent topoisomerase I inhibitor. The incorporation of five deuterium atoms enhances metabolic stability, making it a valuable internal standard for quantitative LC-MS/MS analysis in pharmacokinetic and pharmacodynamic studies. This labeled compound ensures accurate and reproducible measurements by minimizing interference from endogenous analytes. Its high chemical purity and isotopic enrichment (>98%) guarantee reliability in research applications, particularly in drug metabolism and cancer therapeutics. The deuterated form also reduces susceptibility to metabolic degradation, improving data consistency in preclinical and clinical investigations. Suitable for use in biomarker assays and drug development.
10-Hydroxy Camptothecin-d5 structure
10-Hydroxy Camptothecin-d5 structure
Product name:10-Hydroxy Camptothecin-d5
CAS No:1330277-66-1
MF:C20H16N2O5
MW:369.382253646851
CID:4588613
PubChem ID:71748919

10-Hydroxy Camptothecin-d5 Chemical and Physical Properties

Names and Identifiers

    • HAWSQZCWOQZXHI-CWDCNSFUSA-N
    • [2H5]-10-Hydroxy Camptothecin
    • 10-Hydroxy Camptothecin-d5
    • CS-0201087
    • (S)-10-Hydroxycamptothecin-d5
    • DA-59658
    • 1330277-66-1
    • HY-N0095S
    • J-006287
    • (19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • (4S)-4-(Ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (S)-10-Hydroxycamptothecin-d5; Hydroxycamptothecin-d5; NSC 107124-d5;
    • Inchi: 1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2
    • InChI Key: HAWSQZCWOQZXHI-CWDCNSFUSA-N
    • SMILES: O1C([C@](C([2H])([2H])C([2H])([2H])[2H])(C2C([H])=C3C4=C(C([H])=C5C([H])=C(C([H])=C([H])C5=N4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

Computed Properties

  • Exact Mass: 369.13730534g/mol
  • Monoisotopic Mass: 369.13730534g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100Ų
  • XLogP3: 0.6

10-Hydroxy Camptothecin-d5 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H875002-10mg
10-Hydroxy Camptothecin-d5
1330277-66-1
10mg
$ 2365.00 2023-09-07
TRC
H875002-1mg
10-Hydroxy Camptothecin-d5
1330277-66-1
1mg
$ 304.00 2023-09-07
ChemScence
CS-0201087-10mg
(S)-10-Hydroxycamptothecin-d5
1330277-66-1
10mg
$0.0 2022-04-27
ChemScence
CS-0201087-1mg
(S)-10-Hydroxycamptothecin-d5
1330277-66-1
1mg
$0.0 2022-04-27

Additional information on 10-Hydroxy Camptothecin-d5

Research Brief on 10-Hydroxy Camptothecin-d5 (CAS: 1330277-66-1): Recent Advances and Applications

10-Hydroxy Camptothecin-d5, a deuterated analog of the natural alkaloid 10-Hydroxy Camptothecin (10-HCPT), has garnered significant attention in recent years due to its enhanced pharmacokinetic properties and potential therapeutic applications. The compound, identified by CAS number 1330277-66-1, is widely used as an internal standard in quantitative mass spectrometry studies and as a probe for investigating the mechanisms of topoisomerase I inhibition. This research brief synthesizes the latest findings on 10-Hydroxy Camptothecin-d5, focusing on its synthesis, analytical applications, and biological activities.

Recent studies have highlighted the improved metabolic stability of 10-Hydroxy Camptothecin-d5 compared to its non-deuterated counterpart. The incorporation of five deuterium atoms at specific positions reduces the rate of oxidative metabolism, thereby extending its half-life in biological systems. This property makes it particularly valuable for pharmacokinetic studies and drug-drug interaction assessments. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 10-Hydroxy Camptothecin-d5 exhibits a 2.3-fold longer plasma half-life in murine models, suggesting its utility in prolonged drug delivery systems.

In the realm of analytical chemistry, 10-Hydroxy Camptothecin-d5 has become an indispensable tool for the quantification of camptothecin derivatives in complex biological matrices. Its structural similarity to endogenous camptothecins, combined with the mass shift introduced by deuterium labeling, allows for precise and accurate measurements using LC-MS/MS techniques. A recent multi-center validation study, published in Analytical and Bioanalytical Chemistry, confirmed the robustness of 10-Hydroxy Camptothecin-d5 as an internal standard across different mass spectrometry platforms, with inter-laboratory variability of less than 5%.

The therapeutic potential of 10-Hydroxy Camptothecin-d5 continues to be explored in oncology research. As a topoisomerase I inhibitor, it induces DNA damage in rapidly dividing cells, making it a candidate for combination therapies with DNA repair inhibitors. Preliminary in vitro data from a 2024 study in Cancer Research Communications showed synergistic effects when 10-Hydroxy Camptothecin-d5 was combined with PARP inhibitors in BRCA-mutated cell lines, with combination indices ranging from 0.3 to 0.6. These findings warrant further investigation in xenograft models.

From a chemical synthesis perspective, recent advancements have improved the efficiency of 10-Hydroxy Camptothecin-d5 production. A novel catalytic deuteration method, reported in Organic Process Research & Development, achieved >98% deuterium incorporation at the desired positions with reduced side products. This development addresses previous challenges in large-scale synthesis and may facilitate broader adoption of the compound in both research and clinical settings.

Looking forward, the unique properties of 10-Hydroxy Camptothecin-d5 position it as a versatile tool in drug development pipelines. Its applications span from basic research in DNA topology to clinical pharmacokinetic studies of camptothecin-based therapeutics. Ongoing research is exploring its potential in targeted drug delivery systems, particularly in nanoparticle formulations designed to overcome the solubility limitations of camptothecin analogs. As the field progresses, 10-Hydroxy Camptothecin-d5 is expected to play an increasingly important role in advancing our understanding and treatment of cancer.

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